1,6-Dihydrocarvone

Anti-inflammatory Activity Monoterpene SAR NO Production Inhibition

1,6-Dihydrocarvone (CAS 5948-04-9), also designated as trans-dihydrocarvone, (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, or p-Menth-8-en-2-one (trans-), is a monocyclic monoterpene ketone of the p-menthane family. This specific stereoisomer, a saturated derivative of carvone, naturally occurs as a minor constituent in essential oils such as spearmint, dill, and caraway , and is commercially produced as a building block for flavors and fragrances.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 5948-04-9
Cat. No. B1214324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dihydrocarvone
CAS5948-04-9
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1CCC(CC1=O)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3
InChIKeyAZOCECCLWFDTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.02 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dihydrocarvone (CAS 5948-04-9): Trans-Dihydrocarvone Isomer for Flavor, Fragrance and Bioactivity-Driven Procurement


1,6-Dihydrocarvone (CAS 5948-04-9), also designated as trans-dihydrocarvone, (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, or p-Menth-8-en-2-one (trans-), is a monocyclic monoterpene ketone of the p-menthane family [1]. This specific stereoisomer, a saturated derivative of carvone, naturally occurs as a minor constituent in essential oils such as spearmint, dill, and caraway [2], and is commercially produced as a building block for flavors and fragrances . Its key procurement considerations hinge on its defined stereochemistry, which directly dictates its sensory profile and performance in specific bioactivity assays.

Procurement Risk: Why 'Dihydrocarvone' as a Generic Descriptor Fails for 1,6-Dihydrocarvone (CAS 5948-04-9)


Procuring 'dihydrocarvone' without specifying the exact isomer and enantiomeric form introduces significant risk of off-target performance. The term 'dihydrocarvone' encompasses a mixture of stereoisomers, including trans- and cis- forms, each with distinct R/S configurations . Interchanging these isomers is not a valid substitution due to documented, quantifiable differences in their biological potency, sensory characteristics, and enzymatic transformation pathways [1]. For instance, the trans-dihydrocarvone isomer (1,6-Dihydrocarvone) exhibits a different odor character and a distinct anti-inflammatory IC50 compared to its cis-counterpart [2]. Therefore, precise specification of CAS 5948-04-9 is critical for ensuring reproducible experimental outcomes and intended industrial functionality.

1,6-Dihydrocarvone (trans-Dihydrocarvone) Quantitative Differentiation: Comparator-Based Evidence


Anti-inflammatory Potency: Ranked Order Among Limonene-Derived Monoterpenes

In a standardized assay measuring LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages, (+)-dihydrocarvone (trans-) demonstrated an anti-inflammatory potency that is quantitatively lower than (S)-(+)-carvone and (R)-(-)-carvone but higher than (-)-carveol and (-)-dihydrocarveol [1]. Its IC50 value of 1472 µM (224.0 µg/mL) places it as a moderately active compound in this class, providing a clear benchmark for users requiring a specific level of in vitro activity [2].

Anti-inflammatory Activity Monoterpene SAR NO Production Inhibition

Stereoselectivity in Catalytic Synthesis: Trans-isomer Enrichment via Carvone Oxime Hydrogenation

The synthesis of 1,6-dihydrocarvone (trans-) can be achieved with high stereoselectivity via gold-catalyzed hydrogenation of carvone oxime, a pathway that significantly enriches the trans-isomer compared to direct carvone hydrogenation [1]. Under optimized conditions (100°C, 9 bar H2, 1.9 wt.% Au/TiO2, methanol), the trans- to cis-dihydrocarvone ratio reached approximately 4.0, which is a substantial improvement over the 1.8 ratio obtained from direct carvone hydrogenation under similar conditions [2].

Heterogeneous Catalysis Stereoselective Synthesis Gold Catalyst

Insecticidal Activity Against Stored Product Pests: Lower Potency Than Carvone Enantiomers

In a comparative study of contact and fumigant toxicity against three stored product beetle species, dihydrocarvone exhibited significantly lower potency than both l-carvone and d-carvone [1]. The overall order of toxicity was established as l-carvone > d-carvone > dihydrocarvone, with l-carvone and d-carvone demonstrating 24 times more fumigant toxicity towards adult Rhyzopertha dominica than their contact toxicity [1].

Insecticide Stored Product Pest Fumigant Toxicity

Genotoxicity Profile: Negative Result in Drosophila Wing Spot Test

In a comparative genotoxicity assessment using the Drosophila wing spot test, (+)-dihydrocarvone (trans-) did not exhibit any mutagenic or recombinogenic activity, whereas S-(+)-carvone and S-(-)-limonene gave inconclusive results [1]. This clear negative result for dihydrocarvone contrasts with the uncertain genotoxic potential of its structurally related analog, carvone, under the same experimental conditions.

Genotoxicity Safety Assessment Drosophila Melanogaster

Odor Differentiation: Enantiomeric Purity Dictates Sensory Profile

A foundational sensory analysis study confirmed that human subjects can distinguish between the enantiomers of trans-dihydrocarvone [1]. The R- and S- enantiomers of trans-dihydrocarvone, synthesized from their corresponding carvone precursors and purified by gas-liquid chromatography, elicited distinct odor perceptions, underscoring the critical importance of stereochemical purity for flavor and fragrance applications [1].

Flavor Chemistry Enantiomer Discrimination Sensory Analysis

1,6-Dihydrocarvone (trans-Dihydrocarvone) in Practice: Evidence-Aligned Applications for Procurement and Research


1. Flavor and Fragrance Industry: Stereospecific Minty and Herbal Notes

The distinct odor profile of 1,6-dihydrocarvone's enantiomers [1] makes it a valuable, specialized ingredient in flavor and fragrance formulations. Its procurement as a specific, pure enantiomer (e.g., (2R,5R)-trans-dihydrocarvone) is essential for achieving reproducible minty, herbal, or spicy notes, differentiating it from the generic 'dihydrocarvone' or the more common carvone, which has a different scent character. The negative genotoxicity result [2] further supports its safe use in consumer products.

2. Anti-Inflammatory Research: A Moderate Potency Control Compound

In inflammation research, 1,6-dihydrocarvone serves as a benchmark for moderate anti-inflammatory activity. Its IC50 of 1472 µM in the LPS-induced NO production assay [3] provides a precise calibration point. Researchers can use this compound as a less potent comparator when evaluating novel anti-inflammatory agents derived from monoterpenes, helping to establish structure-activity relationships and potency thresholds without the strong activity of compounds like (S)-(+)-carvone.

3. Synthetic Chemistry and Biocatalysis: A Defined Stereochemical Building Block

1,6-Dihydrocarvone is a key chiral intermediate. Its use in stereodivergent synthesis, as demonstrated by the production of all eight stereoisomeric dihydrocarveols [4], relies on the precise stereochemistry of the starting material. Furthermore, its behavior in biocatalytic transformations, where different enzymes show varying selectivity for its isomers [5], makes a defined, high-purity trans-dihydrocarvone (CAS 5948-04-9) an indispensable reagent for developing novel synthetic routes to complex natural products.

4. Insecticide and Pest Management Research: A Low-Toxicity Baseline

For researchers developing new bio-based insecticides, 1,6-dihydrocarvone offers a low-toxicity baseline. Its established ranking as the least toxic among l-carvone, d-carvone, and itself against stored product beetles [6] allows it to be used as a reference compound for assessing the enhanced potency of new derivatives or as a safer alternative in integrated pest management strategies where high toxicity to non-target organisms is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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